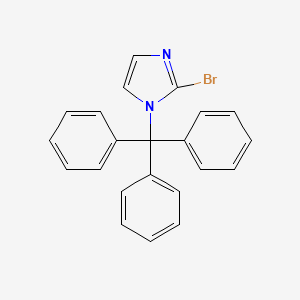

2-Brom-1-Trityl-1H-Imidazol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-trityl-1H-imidazole has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

Material Science: It can be used in the synthesis of functional materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

Target of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives have been reported to influence several biochemical pathways, leading to various downstream effects .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent, helping to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The properties of imidazole compounds, including their solubility and stability, may be influenced by factors such as ph and temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-trityl-1H-imidazole typically involves the bromination of 1-trityl-1H-imidazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 2-Bromo-1-trityl-1H-imidazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-1-trityl-1H-imidazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although the presence of the trityl group may influence the reactivity.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed: The major products depend on the specific reaction and reagents used. For example, substitution with an amine would yield a 2-amino-1-trityl-1H-imidazole derivative.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a trityl group.

1-Trityl-1H-imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Bromo-1H-imidazole: Lacks the trityl group, making it less sterically hindered and potentially more reactive.

Uniqueness: 2-Bromo-1-trityl-1H-imidazole is unique due to the presence of both the bromine atom and the trityl group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The trityl group also offers steric protection, which can be advantageous in certain reactions.

Biologische Aktivität

2-Bromo-1-trityl-1H-imidazole (CAS No. 67478-47-1) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development based on diverse research findings.

Chemical Structure and Properties

2-Bromo-1-trityl-1H-imidazole features a bromine atom at the 2-position and a trityl group at the 1-position of the imidazole ring. This structural configuration contributes to its reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

Imidazole derivatives, including 2-Bromo-1-trityl-1H-imidazole, exhibit a broad range of biological activities. These compounds have been studied for their potential roles in various therapeutic areas, including:

- Antimicrobial Activity : Imidazole derivatives are known to possess antimicrobial properties, making them candidates for developing new antibiotics.

- Antimalarial Activity : Some studies suggest that imidazole derivatives may exhibit efficacy against Plasmodium falciparum, the causative agent of malaria .

- Pharmacological Applications : The compound's derivatives may interact with various biological targets, influencing multiple biochemical pathways and exhibiting diverse molecular effects.

The biological activity of 2-Bromo-1-trityl-1H-imidazole can be attributed to several mechanisms:

- Target Interaction : Imidazole compounds are known to interact with various targets, including enzymes and receptors, leading to pharmacological effects. For instance, they may inhibit certain enzymes involved in metabolic pathways or modulate receptor activities.

- Biochemical Pathways : Research indicates that imidazole derivatives can influence key biochemical pathways, such as those involved in inflammation and cell signaling. This suggests potential applications in treating inflammatory diseases or cancer.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 2-Bromo-1-trityl-1H-imidazole:

- Antimalarial Efficacy : A study assessed the antimalarial activity of various imidazole derivatives, including 2-Bromo-1-trityl-1H-imidazole. The results indicated promising activity against P. falciparum, with further investigations needed to optimize efficacy through structural modifications .

- Antimicrobial Properties : In vitro assays demonstrated that 2-Bromo-1-trityl-1H-imidazole exhibited significant antimicrobial activity against several bacterial strains. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes.

- Pharmacokinetic Studies : Due to the polar nature of the imidazole ring, studies suggest that compounds like 2-Bromo-1-trityl-1H-imidazole may have improved pharmacokinetic properties, enhancing solubility and bioavailability compared to other similar compounds.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-1-trityl-1H-imidazole | Bromine at C2, Trityl at C1 | Antimicrobial, Antimalarial |

| 2-Bromo-1-methyl-1H-imidazole | Bromine at C2, Methyl at C1 | Antimicrobial |

| 1-Trityl-1H-imidazole | Trityl at C1 | Less reactive due to absence of Bromine |

The presence of both the bromine atom and the trityl group in 2-Bromo-1-trityl-1H-imidazole provides a balance of reactivity and stability that is advantageous in synthetic applications.

Eigenschaften

IUPAC Name |

2-bromo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRUMYQPYPNDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347135 | |

| Record name | 2-Bromo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67478-47-1 | |

| Record name | 2-Bromo-1-(triphenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67478-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.